molecular formula C15H15N3OS B250886 4-ethyl-N-(pyridin-3-ylcarbamothioyl)benzamide

4-ethyl-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No. B250886
M. Wt: 285.4 g/mol
InChI Key: NTXSOAHUSUCZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(pyridin-3-ylcarbamothioyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as ETC-159 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

ETC-159 inhibits the activity of the protein WDR5 by binding to a specific pocket on the protein. This binding prevents the protein from interacting with other proteins and inhibits its ability to regulate gene expression.
Biochemical and Physiological Effects:
Studies have shown that ETC-159 inhibits the growth of cancer cells in vitro and in vivo. The compound has also been shown to inhibit the self-renewal of cancer stem cells. In addition, ETC-159 has been shown to inhibit the growth of leukemia cells and has potential applications in the treatment of leukemia.

Advantages and Limitations for Lab Experiments

One advantage of ETC-159 is its specificity for the WDR5 protein. This specificity allows for targeted inhibition of the protein and reduces the potential for off-target effects. However, one limitation of ETC-159 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

Future research on ETC-159 could focus on its potential applications in the treatment of other types of cancer. In addition, further studies could investigate the potential side effects of the compound and its safety profile. Finally, research could focus on developing more effective synthesis methods for ETC-159 to improve its solubility and ease of use in experiments.

Synthesis Methods

The synthesis of ETC-159 involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with pyridine-3-carboxamide to form 4-ethyl-N-(pyridin-3-ylcarbonyl)benzamide. The final step involves the reaction of the compound with Lawesson's reagent to form 4-ethyl-N-(pyridin-3-ylcarbamothioyl)benzamide.

Scientific Research Applications

ETC-159 has been studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of a protein called WDR5, which is involved in the regulation of gene expression. Inhibition of WDR5 has been shown to inhibit the growth of cancer cells and has potential therapeutic applications.

properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4-ethyl-N-(pyridin-3-ylcarbamothioyl)benzamide

InChI

InChI=1S/C15H15N3OS/c1-2-11-5-7-12(8-6-11)14(19)18-15(20)17-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,19,20)

InChI Key

NTXSOAHUSUCZIU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2

Origin of Product

United States

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